molecular formula C8H6N2O3 B3181200 Quinoxaline-2,3,6-triol CAS No. 60729-17-1

Quinoxaline-2,3,6-triol

Cat. No.: B3181200
CAS No.: 60729-17-1
M. Wt: 178.14 g/mol
InChI Key: ZPBGKVJFEYQZHZ-UHFFFAOYSA-N
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Description

Quinoxaline-2,3,6-triol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline itself is a fused bicyclic system consisting of a benzene ring and a pyrazine ring The addition of hydroxyl groups at positions 2, 3, and 6 of the quinoxaline ring forms this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline-2,3,6-triol typically involves the hydroxylation of quinoxaline derivatives. One common method is the reaction of quinoxaline with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. This reaction proceeds under mild conditions and yields this compound with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of quinoxaline intermediates, followed by controlled hydroxylation reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2,3,6-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinoxaline-2,3,6-trione.

    Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Quinoxaline-2,3,6-trione.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or alkylated quinoxaline derivatives.

Scientific Research Applications

Quinoxaline-2,3,6-triol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Quinoxaline-2,3,6-triol involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the hydroxyl groups on the quinoxaline ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Quinoxaline-2,3,6-triol can be compared with other quinoxaline derivatives, such as:

    Quinoxaline-2,3-diol: Lacks the hydroxyl group at position 6, resulting in different chemical reactivity and biological activity.

    Quinoxaline-2,3,6-trione: An oxidized form of this compound with distinct chemical properties.

    Quinoxaline-2,3,6-triamine: Contains amino groups instead of hydroxyl groups, leading to different applications and mechanisms of action.

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which imparts unique chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

6-hydroxy-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-8(13)7(12)9-5/h1-3,11H,(H,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBGKVJFEYQZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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